1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
Description
1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a urea derivative featuring a thiazole core substituted with a piperidine-carbonyl group at position 5 and a methyl group at position 2. The p-tolyl urea moiety is attached to the thiazole ring via a nitrogen atom. This compound’s structure combines elements known for bioactivity, including the thiazole ring (implicated in antimicrobial and anticancer properties) and the urea group (often associated with hydrogen bonding and enzyme inhibition) .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-6-8-14(9-7-12)20-17(24)21-18-19-13(2)15(25-18)16(23)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGFQWLFWSJCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Urea Linkage Formation: The final step involves the coupling of the thiazole-piperidine intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
- Thiazole Substitution : The target compound’s thiazole ring is substituted with a methyl group (position 4) and a piperidine-carbonyl group (position 5). In contrast, compounds like 1f and 1g () feature a piperazine-linked hydrazinyl-oxoethyl chain instead of piperidine-carbonyl, while TTU10 () has a thiophene substituent at the thiazole’s position 4 .
- Urea vs. Thiourea : The compound in , 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea , replaces the urea oxygen with sulfur, altering hydrogen-bonding capacity and lipophilicity .
Physicochemical Properties
- Melting Points : Urea-thiazole analogs in exhibit melting points of 188–207°C , influenced by aromatic substituents (e.g., trifluoromethyl groups increase rigidity) . The target compound’s methyl and piperidine-carbonyl groups may lower its melting point slightly due to reduced symmetry.
- Spectroscopic Data :
Data Tables
Table 1. Comparison of Key Analogs
*Estimated based on analogs.
Table 2. Substituent Effects on Properties
| Substituent | Impact on Melting Point | Impact on Bioactivity |
|---|---|---|
| Piperidine-carbonyl | Moderate decrease | Improved CNS penetration |
| Trifluoromethyl (e.g., 11d) | Increase | Enhanced metabolic stability |
| Thiourea (vs. urea) | Decrease | Altered hydrogen-bonding |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the piperidine-1-carbonyl group at the 5-position of the thiazole using carbodiimide coupling agents (e.g., EDC/HOBt).
- Step 3 : Reaction of the 2-amino-thiazole intermediate with p-tolyl isocyanate to form the urea linkage.
- Key Techniques : Monitor reaction progress via TLC; purify intermediates via column chromatography. Use NMR (¹H/¹³C) and HRMS for structural validation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H NMR to confirm urea NH protons (~10-12 ppm) and aromatic protons; ¹³C NMR to verify carbonyl (C=O) and thiazole carbons.
- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺).
- Elemental Analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What crystallographic techniques are suitable for determining its 3D structure?
- Methodological Answer :
- X-ray Diffraction : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure refinement, focusing on hydrogen bonding (e.g., N–H···O interactions) and torsional angles.
- Validation : Check R-factor (<5%) and residual electron density maps.
- Example : Similar urea-thiazole derivatives exhibit planar urea linkages stabilized by intramolecular H-bonds .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or bacterial targets (e.g., DNA gyrase) using fluorometric/colorimetric substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Dose-Response : IC₅₀ determination with 8-point concentration curves (1 nM–100 µM).
- Controls : Include positive (e.g., doxorubicin) and vehicle controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its biological potency?
- Methodological Answer :
- Modifications : Vary substituents on the p-tolyl group (e.g., electron-withdrawing F/Cl) or piperidine moiety (e.g., N-methylation).
- Assay Design : Compare IC₅₀ values across derivatives to identify critical pharmacophores.
- Computational Guidance : Use AutoDock4 to predict binding affinities with target proteins (e.g., kinase domains). Prioritize derivatives with ΔG < -8 kcal/mol .
Q. How should conflicting bioactivity data across similar urea-thiazole derivatives be resolved?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (pH, temperature, cell passage number).
- Mechanistic Studies : Perform SPR or ITC to measure binding kinetics (Kd, kon/koff).
- Structural Analysis : Overlay XRD structures to identify conformational differences affecting activity.
- Example : Fluorine substitution in analogous compounds enhances lipophilicity and bioavailability, explaining potency variations .
Q. What computational strategies predict its pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (TPSA < 140 Ų), and P-glycoprotein substrate likelihood.
- Metabolism : Simulate CYP450 interactions (e.g., CYP3A4) via StarDrop’s DEREK module.
- Solubility : Apply the General Solubility Equation (GSE) using melting point data from DSC .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodological Answer :
- Process Chemistry : Replace chromatographic purification with crystallization (e.g., EtOH/water mixtures).
- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Green Chemistry : Use solvent-free mechanochemical synthesis for cyclization steps.
- Case Study : Similar triazole-urea derivatives achieved 85% yield via microwave-assisted synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
